N-(4-chlorophenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indazol-1-yl}acetamide
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Description
“N-(4-chlorophenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indazol-1-yl}acetamide” is a complex organic compound. It is related to the class of isoxazole derivatives, which are known for their immunoregulatory properties . Isoxazole derivatives have been classified into several categories, such as immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory compounds .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques and single-crystal X-ray diffraction . Unfortunately, specific details about the molecular structure of this compound were not found in the available literature.
Scientific Research Applications
3-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide
Biocide in Aircraft Fuel Systems: This compound has been investigated for its potential use as a biocide in aircraft fuel systems . The study assessed the effectiveness of the compound against three microbial isolates using minimum inhibitory concentrations and bacteriostatic tests, and showed that it had good activity against them .
Urease Inhibitors: The compound has been synthesized and evaluated for in-vitro enzyme inhibitory activity against jack bean urease . The inhibitory activity IC50 was found in the range of 0.0019 ± 0.0011 to 0.0532 ± 0.9951 μM as compared to the standard thiourea .
Corrosion Inhibitors: The molecular structure of the compound was investigated based on frontier orbital analysis and natural bond orbital (NBO) theory. The present work also focuses on the inhibition efficiency of the compound .
N-(4-chlorophenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indazol-1-yl}acetamide
Monoamine Oxidases Inhibitors: Nineteen tosylated acyl hydrazone derivatives were synthesized, and their inhibitory activities against monoamine oxidases (MAOs), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1) were evaluated . Compound 3o was the most potent inhibitor of MAO-A, with an IC50 value of 1.54 µM, followed by 3a (IC50 = 3.35 µM) .
Anti-Breast Cancer: A new fluorinated pyrazole was successfully synthesized via a two-step reaction. Molecular docking study showed that the binding affinity of the synthesized compound to human estrogen alpha receptor (ERα) was close to 4-OHT as a native ligand .
properties
IUPAC Name |
3-[4-[2-(5-chloro-2-methylanilino)-2-oxoethyl]-3-oxoquinoxalin-2-yl]-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3/c1-13-7-8-14(22)11-17(13)25-20(28)12-26-18-6-4-3-5-15(18)24-16(21(26)29)9-10-19(27)23-2/h3-8,11H,9-10,12H2,1-2H3,(H,23,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMYLBZVZMJDQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)CCC(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide |
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